gsk2830371 -

gsk2830371

Catalog Number: EVT-269973
CAS Number:
Molecular Formula: C23H29ClN4O2S
Molecular Weight: 461.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2830371 is a potent and selective allosteric inhibitor of wild-type p53-induced phosphatase 1 (WIP1), also known as PPM1D. [ [], [], [] ] This compound is a valuable tool in scientific research for investigating the role of WIP1 in various cellular processes, particularly in the DNA damage response (DDR) pathway. [ [], [], [], [], [], [], [], [], [], [], [] ] By inhibiting WIP1, GSK2830371 allows researchers to study the effects of WIP1 inhibition on cell proliferation, apoptosis, and sensitivity to other anti-cancer agents. [ [], [], [], [], [], [], [], [], ] It's important to note that this analysis focuses solely on the scientific research applications of GSK2830371 and excludes any information related to drug use, dosage, or side effects.

Future Directions
  • Exploring novel combination therapies: Given the synergistic effects observed when GSK2830371 is combined with other anti-cancer agents, [ [], [], [], [], [], [], [], [], [] ] further research is warranted to identify optimal drug combinations for specific cancer types and to evaluate their efficacy and safety profiles in preclinical and clinical settings.

  • Investigating the potential of WIP1 inhibition in other diseases: The involvement of WIP1 in various cellular processes beyond cancer, as evidenced by its role in vascular smooth muscle cell proliferation [ [] ] and ovarian aging, [ [] ] suggests that WIP1 inhibition might hold therapeutic promise for other diseases. Further research is needed to explore these possibilities.

Nutlin-3

Compound Description: Nutlin-3 is a small-molecule inhibitor of the interaction between MDM2 (murine double minute 2) and p53. [, , , , , , , , , , , , ] It acts by binding to the p53-binding pocket of MDM2, preventing p53 ubiquitination and degradation, and leading to p53 accumulation and activation. [, , , , , , , , , , , , ] Nutlin-3 exhibits anti-tumor activity in various cancers with wild-type p53. [, , , , , , , , , , , , ]

Relevance: Nutlin-3 is relevant to GSK2830371 as both compounds target the p53 pathway. While GSK2830371 inhibits WIP1, a negative regulator of p53, Nutlin-3 directly inhibits MDM2, another negative regulator of p53. Several studies have shown that combining GSK2830371 with Nutlin-3 synergistically enhances p53 activation and induces apoptosis in cancer cells, making it a promising combination therapy. [, , , , , , , , , , , , ]

RG7388 (Siremadlin)

Compound Description: RG7388, also known as Siremadlin, is a small-molecule inhibitor of the interaction between MDM2 (murine double minute 2) and p53. [, , , , , , , ] Like Nutlin-3, it disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation. [, , , , , , , ] RG7388 has shown promising anti-tumor activity in preclinical and clinical studies for various cancer types harboring wild-type p53. [, , , , , , , ]

Relevance: Similar to GSK2830371, RG7388 targets the p53 pathway, but through a distinct mechanism. By inhibiting MDM2, RG7388 prevents p53 degradation, while GSK2830371 inhibits WIP1, which dephosphorylates and inactivates p53. Combining these two compounds has demonstrated synergistic effects in inhibiting cancer cell growth and promoting apoptosis in a p53-dependent manner, indicating their potential as a combinatorial therapeutic strategy. [, , , , , , , ]

HDM201

Compound Description: HDM201 is another small-molecule inhibitor that targets the interaction between MDM2 (murine double minute 2) and p53. [, ] By preventing this interaction, HDM201 stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells. [, ]

Relevance: HDM201 shares a similar mechanism of action with GSK2830371 by ultimately activating the p53 pathway, although through distinct targets. While HDM201 directly inhibits MDM2 to prevent p53 degradation, GSK2830371 inhibits WIP1, which negatively regulates p53 phosphorylation. Combining HDM201 with GSK2830371 has demonstrated synergistic anti-cancer effects by enhancing p53 phosphorylation and activation. [, ]

Doxorubicin

Compound Description: Doxorubicin is a widely used chemotherapeutic agent that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. [, , , ] It is used in the treatment of a wide range of cancers, including leukemia, lymphoma, and solid tumors. [, , , ]

Relevance: Although doxorubicin does not directly target the same pathway as GSK2830371, studies have shown that GSK2830371 can enhance the sensitivity of cancer cells to doxorubicin-induced cell death. [, , , ] This suggests that combining GSK2830371 with conventional chemotherapy like doxorubicin might be a promising approach to overcome drug resistance and improve treatment efficacy. [, , , ]

Bortezomib (Velcade)

Compound Description: Bortezomib, sold under the brand name Velcade, is a proteasome inhibitor used to treat multiple myeloma and mantle cell lymphoma. [, , ] It blocks the proteasome, a cellular complex responsible for degrading proteins, leading to the accumulation of misfolded proteins and induction of apoptosis. [, , ]

Relevance: While bortezomib and GSK2830371 target distinct pathways, research suggests that GSK2830371 can sensitize cancer cells to bortezomib-induced cell death. [, , ] Combining these two agents could potentially overcome bortezomib resistance and enhance its therapeutic efficacy in certain cancers. [, , ]

Carboplatin (Paraplatin)

Compound Description: Carboplatin, marketed as Paraplatin, is a platinum-based chemotherapy drug used to treat various cancers, including ovarian, lung, and head and neck cancers. [] It exerts its cytotoxic effects by forming platinum-DNA adducts, inhibiting DNA replication and transcription, and inducing apoptosis. []

Cytarabine (Cytosar-U)

Compound Description: Cytarabine, also known as cytosine arabinoside or Cytosar-U, is a chemotherapy agent used primarily in the treatment of acute myeloid leukemia (AML). [] It acts as an antimetabolite, interfering with DNA synthesis and inhibiting DNA polymerase. []

P5091

Compound Description: P5091 is a small-molecule inhibitor of USP7 (ubiquitin-specific protease 7), a deubiquitinase that stabilizes MDM2. [] By inhibiting USP7, P5091 promotes MDM2 degradation, leading to increased p53 levels and activity. []

Relevance: Although P5091 and GSK2830371 target different proteins, both ultimately activate the p53 pathway. P5091 indirectly activates p53 by promoting MDM2 degradation, while GSK2830371 inhibits WIP1, a negative regulator of p53. [] These compounds have shown synergistic effects when combined, enhancing p53-mediated tumor suppression. []

XL-188

Compound Description: XL-188 is another potent and selective inhibitor of USP7 (ubiquitin-specific protease 7). [] Similar to P5091, it promotes MDM2 degradation and enhances p53 activity. []

Relevance: Both XL-188 and GSK2830371 ultimately converge on the p53 pathway. XL-188 indirectly activates p53 by inhibiting USP7 and promoting MDM2 degradation, while GSK2830371 directly inhibits WIP1, a negative regulator of p53. [] Their combined use can potentially enhance p53-mediated tumor suppression. []

PRIMA-1

Compound Description: PRIMA-1 (p53 reactivation and induction of massive apoptosis) is a small molecule that can reactivate mutant p53 and restore its tumor suppressor function. [] It converts mutant p53 into a conformation that resembles wild-type p53, restoring its ability to bind DNA and induce apoptosis. []

Overview

GSK2830371 is a small molecule compound identified as a potent and selective allosteric inhibitor of the serine/threonine phosphatase PPM1D (Protein Phosphatase Magnesium-Dependent 1δ). This compound has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of cancer treatments by modulating the p53 signaling pathway. The mechanism of action and detailed biochemical interactions of GSK2830371 with PPM1D are crucial for understanding its role in cancer therapy.

Source and Classification

GSK2830371 is classified as a small molecule inhibitor targeting PPM1D, which is implicated in various cancers due to its role in dephosphorylating and inactivating p53, a key tumor suppressor protein. The compound was developed as part of research efforts aimed at identifying novel therapeutic agents that can inhibit phosphatases involved in cancer progression. Its specific classification includes:

  • Type: Allosteric inhibitor
  • Target: PPM1D
  • Chemical Class: Heterocyclic compounds
Synthesis Analysis

The synthesis of GSK2830371 involves several key steps that typically include the formation of heterocyclic rings and functional group modifications to enhance potency and selectivity. While specific synthetic routes for GSK2830371 are not detailed in the available literature, general approaches for synthesizing similar compounds often involve:

  1. Formation of Heterocycles: Utilizing reactions such as cyclization or condensation.
  2. Functionalization: Introducing various functional groups to enhance binding affinity and selectivity.
  3. Purification: Techniques like chromatography to isolate the desired compound from by-products.
Molecular Structure Analysis
  • Molecular Formula: Not explicitly provided but inferred to contain nitrogen and sulfur heteroatoms.
  • 3D Structure: Computational modeling techniques may be employed to predict the three-dimensional conformation, which is essential for understanding its binding interactions with PPM1D.
Chemical Reactions Analysis

GSK2830371 undergoes specific chemical reactions that define its interaction with biological targets:

  • Binding Reactions: The compound binds to an allosteric site on PPM1D, leading to conformational changes that inhibit its phosphatase activity.
  • Dephosphorylation Reactions: By inhibiting PPM1D, GSK2830371 indirectly affects the phosphorylation state of p53, enhancing its stability and activity.

These reactions are critical in assessing the compound's efficacy in modulating cellular pathways involved in cancer progression.

Mechanism of Action

GSK2830371 functions primarily through allosteric inhibition of PPM1D. The mechanism involves:

  1. Allosteric Binding: GSK2830371 binds to a site distinct from the active site of PPM1D, inducing conformational changes that reduce enzymatic activity.
  2. Inhibition of Dephosphorylation: By inhibiting PPM1D, GSK2830371 prevents the dephosphorylation of p53, leading to increased phosphorylation levels and enhanced p53 signaling.
  3. Cellular Effects: This modulation results in increased p53 accumulation, transactivation, and subsequent antiproliferative effects on cancer cells.

Experimental data indicate that GSK2830371 enhances p53-dependent transcriptional activity and induces cell cycle arrest in cancer cell lines .

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and stability are not provided in detail within the available literature, general characteristics important for small molecule inhibitors include:

  • Solubility: Low solubility has been noted as a challenge for GSK2830371, impacting its bioavailability.
  • Stability: The compound's stability under physiological conditions is crucial for its therapeutic efficacy.

Analytical techniques such as differential scanning calorimetry (DSC) and differential scanning fluorimetry (DSF) have been utilized to assess binding interactions and thermal stability upon compound binding .

Applications

GSK2830371 has significant potential applications in scientific research and clinical settings:

  • Cancer Therapy: It is primarily investigated for its ability to enhance p53 function in various cancers, making it a candidate for combination therapies with other agents like MDM2 inhibitors .
  • Biochemical Research: GSK2830371 serves as a tool compound for studying the role of PPM1D in cellular signaling pathways and cancer biology.
  • Drug Development: Insights gained from studies on GSK2830371 inform broader drug development efforts targeting allosteric sites on phosphatases.
Introduction to PPM1D/WIP1 and GSK2830371

Biological Significance of PPM1D in Cellular Homeostasis

PPM1D (Protein Phosphatase Mg²⁺/Mn²⁺-Dependent 1D), also known as WIP1 (Wild-type p53-Induced Phosphatase 1), is a serine/threonine phosphatase encoded on chromosome 17q23. It functions as a master negative regulator of the DNA damage response (DDR) pathway. Following genotoxic stress, PPM1D is transcriptionally activated by p53, forming an auto-regulatory feedback loop that restores cellular homeostasis by dephosphoryrating key DDR proteins [1] [6]. Substrates dephosphorylated by PPM1D include:

  • p53 (Ser15): Dephosphorylation attenuates p53 transcriptional activity, reducing cell-cycle arrest and apoptosis [7] [8]
  • CHK2 (Thr68): Inactivation impairs DNA repair coordination [1] [8]
  • γ-H2AX (Ser139): Reduced phosphorylation compromises damage signaling [10]
  • ATM (Ser1981) and p38 MAPK (Thr180/Tyr182): Critical for DDR pathway silencing [3] [8]

This phosphatase thereby enables exit from cell-cycle checkpoints and prevents sustained DDR activation, which could lead to premature senescence or apoptosis. PPM1D activity is tightly regulated under physiological conditions, with protein levels peaking 12–24 hours post-stress before rapid proteasomal degradation mediated by a C-terminal degron domain [1] [6].

Table 1: Key PPM1D Substrates and Functional Consequences of Dephosphorylation

SubstratePhosphorylation SiteFunctional Consequence of Dephosphorylation
p53Ser15Attenuated apoptosis and cell-cycle arrest
CHK2Thr68Impaired DNA repair coordination
γ-H2AXSer139Reduced DNA damage signaling
ATMSer1981Inactivation of DNA damage kinase cascade
p38 MAPKThr180/Tyr182Suppressed stress-induced signaling

Oncogenic Role of PPM1D Overexpression in Human Malignancies

PPM1D is a validated oncogene frequently dysregulated in human cancers through two primary mechanisms: gain-of-function truncating mutations (predominantly in exons 5–6) and genomic amplification (chromosome 17q23) [6] [9]. Truncating mutations (nonsense/frameshift) occur distal to residue 400, eliminating the C-terminal degron domain and stabilizing the phosphatase. This results in constitutive PPM1D activity irrespective of cellular stress, with mutant protein levels up to 16-fold higher than wild-type [1] [6].

PPM1D alterations exhibit tissue-specific prevalence:

  • Endometrial carcinomas (3% mutation frequency) and Diffuse Midline Gliomas (DMGs; 11% mutation frequency) harbor the highest rates of truncating mutations [6] [9]
  • Breast cancers show recurrent amplification (e.g., MCF7 cells harbor 30 copies) [3] [6]
  • Clonal hematopoiesis carriers exhibit PPM1D mutations enriched in therapy-related myeloid neoplasms [6] [9]

Functionally, hyperactive PPM1D drives oncogenesis by:

  • Suppressing p53 activity via Ser15 dephosphorylation, enabling evasion of apoptosis [7] [8]
  • Impairing DNA repair through CHK2/ATM inactivation, increasing genomic instability [1] [9]
  • Enhancing cell proliferation via p38 MAPK inactivation, promoting cell-cycle progression [8] [10]

Notably, PPM1D mutations are mutually exclusive with TP53 mutations in gliomas and endometrial cancers, underscoring their convergent disruption of the p53 pathway [6] [9].

Table 2: PPM1D Alterations Across Human Malignancies

Cancer TypeAlteration TypeFrequencyFunctional Outcome
Diffuse Midline GliomaTruncating mutations11%Enhanced gliomagenesis, reduced survival
Endometrial carcinomaTruncating mutations3%DDR suppression, genomic instability
Breast cancerAmplification (17q23)7–30%*p53 pathway inhibition, therapy resistance
Ovarian cancerAmplification4–27%*Attenuated DDR, metastatic progression
Clonal hematopoiesisTruncating mutations5–10%Clonal expansion post-chemotherapy

*Frequency varies by subtype and copy number* [3] [6] [9]

Rationale for Targeting PPM1D with Allosteric Inhibitors

Targeting serine/threonine phosphatases therapeutically has historically been challenging due to:

  • High conservation of catalytic domains across phosphatase families, complicating selective inhibition [1] [4]
  • Charged substrate pockets requiring inhibitors with poor pharmacokinetic properties [1]
  • Holoenzyme complexity involving regulatory subunits not fully characterized [4]

PPM1D possesses a unique structural feature: a dynamic "flap domain" (residues 219–295) adjacent to the catalytic site that undergoes conformational shifts between active and inactive states [1]. This flap is absent in other PPM family phosphatases (e.g., PPM1A, PPM1B), providing an opportunity for allosteric selectivity. Biochemical studies demonstrate that:

  • The flap domain enables substrate recognition and modulates catalytic activity [1] [10]
  • A specialized hinge region (residues 155–166) controls flap movement between open/closed states [1]
  • Saturation mutagenesis identified flap residues 266–282 as intolerant to mutation, confirming functional importance [1]

Allosteric inhibitors like GSK2830371 exploit this mechanism by binding the flap domain and stabilizing the inactive conformation. Kinetic analyses reveal GSK2830371 shifts PPM1D's conformational equilibrium toward the inactive state with >1000-fold selectivity over other phosphatases [1] [10]. This approach circumvents the challenges of targeting the conserved catalytic site directly.

GSK2830371: Discovery and Pharmacological Classification

GSK2830371 emerged from high-throughput screening at GlaxoSmithKline, optimized as a potent, selective allosteric inhibitor of PPM1D. Key pharmacological characteristics include:

Chemical Properties

  • IUPAC Name: (S)-5-(((5-Chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-(cyclopropylamino)-3-cyclopentyl-1-oxopropan-2-yl)thiophene-2-carboxamide [5] [10]
  • Molecular Weight: 460.17 g/mol (anhydrous) [3] [10]
  • Solubility: Soluble in DMSO (100 mg/mL), ethanol (50 mg/mL), insoluble in water [3] [10]

Mechanism and Selectivity

GSK2830371 binds the flap subdomain with high affinity (KD = 1–5 nM), inducing a conformational change that allosterically inhibits phosphatase activity. It exhibits:

  • Substrate-noncompetitive inhibition: IC50 = 6 nM against fluorescein diphosphate; IC50 = 13 nM against phospho-p38 MAPK [10]
  • High selectivity: >1000-fold preference over 21 other phosphatases (including PPM1A, PPM1B, PP2A) at concentrations up to 30 µM [3] [10]
  • Cellular target engagement: Increases phosphorylation of p53 (Ser15), CHK2 (Thr68), H2AX (Ser139), and ATM (Ser1981) within 1–6 hours [7] [8] [10]

Antineoplastic Activity

GSK2830371 shows context-dependent cytotoxicity:

  • Single-agent activity: Inhibits proliferation in TP53 wild-type cell lines with PPM1D amplification (IC50 = 24–500 nM) but not TP53-mutant lines (IC50 >10 µM) [3] [7] [8]
  • Synergy with genotoxic agents: Enhances doxorubicin/etoposide-induced apoptosis in neuroblastoma models [8]
  • Synergy with MDM2 inhibitors: Potentiates RG7388 activity (5.8-fold ↓ GI50) in PPM1D-mutant cells [7]
  • In vivo efficacy: Oral administration (150 mg/kg BID) inhibits DOHH2 lymphoma xenograft growth by 68% [3] [10]

Table 3: Pharmacological Profile of GSK2830371

ParameterValueAssay System
Physicochemical
Molecular weight460.17 g/molCalculated
Hydrogen bond acceptors6CDK-derived descriptor [5]
XLogP3.63CDK-derived descriptor [5]
Biochemical
PPM1D IC506 nM (FDP substrate)Recombinant PPM1D1–420 [10]
Selectivity (vs. PPM1A)>30 µMPhosphatase panel [3] [10]
Cellular
MCF7 GI50500 nM (colony formation)14-day assay [10]
NGP GI5024 nM7-day viability [8]
In Vivo
Tumor growth inhibition68% (DOHH2 xenografts)150 mg/kg BID, oral [3] [10]

Compound Names Mentioned:

  • GSK2830371
  • GSK-2830371
  • BRD5049
  • Nutlin-3
  • RG7388
  • AMG
  • Doxorubicin (Dox)
  • Etoposide (VP-16)
  • Arsenic Trioxide
  • MG-132
  • P22077

Properties

Product Name

gsk2830371

IUPAC Name

5-[[(5-chloro-2-methylpyridin-3-yl)amino]methyl]-N-[(2S)-3-cyclopentyl-1-(cyclopropylamino)-1-oxopropan-2-yl]thiophene-2-carboxamide

Molecular Formula

C23H29ClN4O2S

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C23H29ClN4O2S/c1-14-19(11-16(24)12-25-14)26-13-18-8-9-21(31-18)23(30)28-20(10-15-4-2-3-5-15)22(29)27-17-6-7-17/h8-9,11-12,15,17,20,26H,2-7,10,13H2,1H3,(H,27,29)(H,28,30)/t20-/m0/s1

InChI Key

IVDUVEGCMXCMSO-FQEVSTJZSA-N

SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4

Solubility

Soluble in DMSO

Synonyms

GSK 2830371; GSK2830371; GSK-2830371.

Canonical SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)NC(CC3CCCC3)C(=O)NC4CC4

Isomeric SMILES

CC1=C(C=C(C=N1)Cl)NCC2=CC=C(S2)C(=O)N[C@@H](CC3CCCC3)C(=O)NC4CC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.